molecular formula C12H8N2O3S B8354496 5-Nitro-2-(3-methyl-2-thienyl)benzoxazole

5-Nitro-2-(3-methyl-2-thienyl)benzoxazole

Cat. No. B8354496
M. Wt: 260.27 g/mol
InChI Key: GIQRJPSCJZVLEU-UHFFFAOYSA-N
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Patent
US03969351

Procedure details

2-[[(3-Methyl-2-thienyl)methylene]amino]-4-nitrophenol (13.1 g, 0.05 mole) is heated to reflux in 500 ml of glacial acetic acid and lead tetraacetate (22.2 g, 0.05 mole) is added to the hot mixture. After heating for 10 minutes, the mixture is diluted with 1 liter of water and the precipitated product collected. The crude material is dissolved in chloroform (350 ml) and treated with activiated charcoal. The chloroform is evaporated yielding 5.4 g of product, melting point 174°-176°C.
Name
2-[[(3-Methyl-2-thienyl)methylene]amino]-4-nitrophenol
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
lead tetraacetate
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH:7]=[N:8][C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[OH:18].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C(O)(=O)C.O>[N+:15]([C:13]1[CH:12]=[CH:11][C:10]2[O:18][C:7]([C:3]3[S:4][CH:5]=[CH:6][C:2]=3[CH3:1])=[N:8][C:9]=2[CH:14]=1)([O-:17])=[O:16] |f:1.2.3.4.5|

Inputs

Step One
Name
2-[[(3-Methyl-2-thienyl)methylene]amino]-4-nitrophenol
Quantity
13.1 g
Type
reactant
Smiles
CC1=C(SC=C1)C=NC1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
lead tetraacetate
Quantity
22.2 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the precipitated product collected
DISSOLUTION
Type
DISSOLUTION
Details
The crude material is dissolved in chloroform (350 ml)
ADDITION
Type
ADDITION
Details
treated with activiated charcoal
CUSTOM
Type
CUSTOM
Details
The chloroform is evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N=C(O2)C=2SC=CC2C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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